

# Application Notes and Protocols: Image Reconstruction Optimization for [11C]PHNO Human Scans

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## Compound of Interest

Compound Name: [11C]Phno

Cat. No.: B1236458

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Audience: Researchers, scientists, and drug development professionals.

Introduction: [11C]-(+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) is a high-affinity agonist radioligand for in vivo positron emission tomography (PET) imaging of dopamine D2 and D3 receptors.[1][2][3][4] As an agonist, it preferentially binds to the high-affinity state of these receptors, making it a valuable tool for studying the dopamine system in neuropsychiatric disorders.[5][6] Accurate quantification of the [11C]PHNO signal is paramount for reliable clinical research. The choice of image reconstruction algorithm and its parameters significantly impacts the quantitative accuracy and precision of the resulting PET images, influencing key outcome measures such as binding potential (BP<sub>ND</sub>).

These notes provide an overview of optimized image reconstruction strategies and detailed protocols for human [11C]PHNO PET scans to ensure robust and reproducible results.

## Application Notes

### The Importance of Reconstruction in Quantitative [11C]PHNO Imaging

The goal of PET image reconstruction is to convert raw detector data (sinograms) into a 3D image representing the radiotracer's distribution. The accuracy of this conversion directly affects the quantification of receptor density. Modern reconstruction techniques, particularly for

high-resolution scanners, must balance image noise, signal recovery (bias), and spatial resolution.

## Common Reconstruction Algorithms

- **Ordered Subset Expectation Maximization (OSEM):** OSEM is a widely used iterative reconstruction algorithm.<sup>[7]</sup> It improves upon older methods like filtered back-projection by modeling the Poisson statistics of radioactive decay. A key challenge with OSEM is the trade-off between bias and noise; as the number of iterations increases, image bias typically decreases (improving signal recovery), but image noise increases.<sup>[5][8]</sup> Finding the optimal number of iterations is crucial for quantitative studies. For instance, a study using the high-resolution NeuroEXPLORER scanner found that for 5-minute **[11C]PHNO** frames, 8 to 13 iterations were sufficient to achieve biases below 10% and 5%, respectively, suggesting that fewer iterations than a standard protocol may be optimal to balance bias and noise.<sup>[5]</sup>
- **Bayesian Penalized Likelihood (BPL) Algorithms** (e.g., Q.Clear): BPL algorithms represent a significant advancement over OSEM.<sup>[7]</sup> They incorporate a penalty function (regularization) during the reconstruction process to control noise, allowing the algorithm to run for full convergence without the noise amplification seen in OSEM.<sup>[7][8]</sup> The key user-defined parameter is a penalization factor, often denoted as beta ( $\beta$ ). The  $\beta$  value controls the degree of noise suppression and edge preservation. For low-count kinetic analyses, such as with **[11C]PHNO**, lower  $\beta$  values have been shown to yield lower bias compared to standard OSEM.<sup>[9]</sup> One study recommended a  $\beta$  value below 400 for **[11C]PHNO** brain studies to achieve the lowest bias.<sup>[9]</sup>

## Key Optimization Parameters

- **System Corrections:** For optimal quantification, especially with modern high-resolution PET scanners, the reconstruction must incorporate corrections for physical effects including attenuation, scatter, random coincidences, deadtime, time-of-flight (TOF), depth-of-interaction (DOI), and scanner-specific point spread function (PSF) modeling.<sup>[5]</sup>
- **Post-Reconstruction Filtering:** Applying a Gaussian filter after reconstruction can reduce image noise but may also degrade spatial resolution and affect quantification in small structures. The decision to apply smoothing and the choice of filter width (e.g., 2-mm FWHM)

should be standardized across a study.[10] Some modern protocols with advanced reconstruction algorithms may not require any post-reconstruction smoothing.[5]

- **Voxel Size:** The choice of voxel size should be appropriate for the scanner's resolution. High-resolution scanners may use sub-millimeter voxel sizes (e.g., 0.5 x 0.5 x 0.5 mm).[5]

## Quantitative Data Summary

The following tables summarize key quantitative data from cited studies on the optimization and reproducibility of **[11C]PHNO** scans.

Table 1: Impact of OSEM Iteration Number on Bias and Noise for **[11C]PHNO** PET on the NeuroEXPLORER Scanner[5]

Frame Duration	Iterations	Target Bias	Achieved
5-min	8	< 10%	Yes
5-min	13	< 5%	Yes
1-min	9	< 10%	Yes

Data adapted from a study evaluating the effect of OSEM iterations on quantitative accuracy. Bias was determined relative to the mean of replicate frames.

Table 2: Comparison of Q.Clear ( $\beta$  value) and OSEM for Low-Count **[11C]PHNO** Quantification[9]

Brain Region	Optimal Q.Clear $\beta$	Finding
Substantia Nigra (SN)	100	Lowest Repeatability Coefficient (RC)
Thalamus (Th)	100	Lowest RC
Globus Pallidus (GP)	100	Lowest RC
Striatum (St)	200	Lowest RC
Caudate (Cd)	200	Lowest RC
Putamen (Pt)	200	Lowest RC

This pilot study suggests that Q.Clear reconstructions with low  $\beta$  values (100-200) demonstrate lower bias and better repeatability versus a standard OSEM reconstruction for low-count **[11C]PHNO** brain PET.

Table 3: Test-Retest Variability (TRV) of **[11C]PHNO** Binding Potential (BP\_ND)[\[1\]](#)[\[2\]](#)[\[4\]](#)

Brain Region	Receptor Predominance	Test-Retest Variability (m  $\Delta$ BP_ND )
Caudate	D2-rich	9%
Putamen	D2-rich	9%
Pallidum	D3-rich	6%
Thalamus	D3-rich	14%
Substantia Nigra	D3-rich	19%
Hypothalamus	D3-rich	21%

TRV is a measure of reproducibility. Lower values indicate higher reproducibility. Data were acquired on a High-Resolution Research Tomograph (HRRT) PET scanner.

## Experimental Protocols

## Protocol 1: Subject Preparation and Radiotracer Administration

- Subject Recruitment: All subjects must provide written informed consent according to a protocol approved by the relevant Human Investigation and Radiation Safety Committees.[\[1\]](#)
- Pre-Scan Preparation: Subjects should fast for at least 4 hours prior to the scan. An intravenous line is placed in an antecubital vein for radiotracer injection.
- Radiotracer Injection: **[11C]PHNO** is administered as an intravenous bolus. The injected dose typically ranges from 140 to 330 MBq.[\[4\]](#)[\[5\]](#)[\[10\]](#) The injected mass should be recorded, with a typical maximum of around 30 ng/kg.[\[1\]](#)[\[4\]](#) The line should be flushed with saline immediately following injection.

## Protocol 2: PET/MR Data Acquisition

- Anatomical Scan: A high-resolution T1-weighted anatomical MRI scan of the brain is acquired for subsequent region of interest (ROI) delineation.[\[5\]](#)
- PET Scan Positioning: The subject is positioned comfortably in the PET scanner with the head stabilized to minimize motion.
- Transmission Scan: If using a PET/CT scanner, a low-dose CT scan is performed for attenuation correction prior to the emission scan.[\[10\]](#) For PET/MR, an MR-based attenuation correction map is generated.
- Emission Scan: A dynamic PET scan in 3D list-mode is initiated simultaneously with the **[11C]PHNO** bolus injection.
- Scan Duration: The total scan duration is typically 120 minutes.[\[5\]](#)[\[10\]](#)[\[11\]](#)
- Motion Monitoring: A camera-based marker-less motion tracking system can be used to monitor and correct for head motion during the scan.[\[5\]](#)
- Data Framing: The acquired list-mode data is binned into a sequence of time frames for kinetic analysis (e.g., 6×30s, 3×1min, 2×2min, 22×5min).[\[10\]](#)

## Protocol 3: Image Reconstruction

### Option A: OSEM Reconstruction Protocol

- Algorithm: Select the vendor-provided 3D OSEM algorithm.
- Parameters:
  - Subsets: 5[5]
  - Iterations: 9-13 (Select based on the desired balance between bias and noise; lower iterations may be preferable for dynamic analysis of short frames).[5]
- Corrections: Apply all available corrections, including attenuation, scatter, randoms, deadtime, TOF, DOI, and spatial-variant PSF modeling.[5]
- Voxel Size: Reconstruct to a small voxel size (e.g., 0.5 x 0.5 x 0.5 mm).[5]
- Post-Reconstruction Smoothing: No post-reconstruction smoothing is applied to preserve the native resolution of the scanner.[5]

### Option B: Q.Clear Reconstruction Protocol

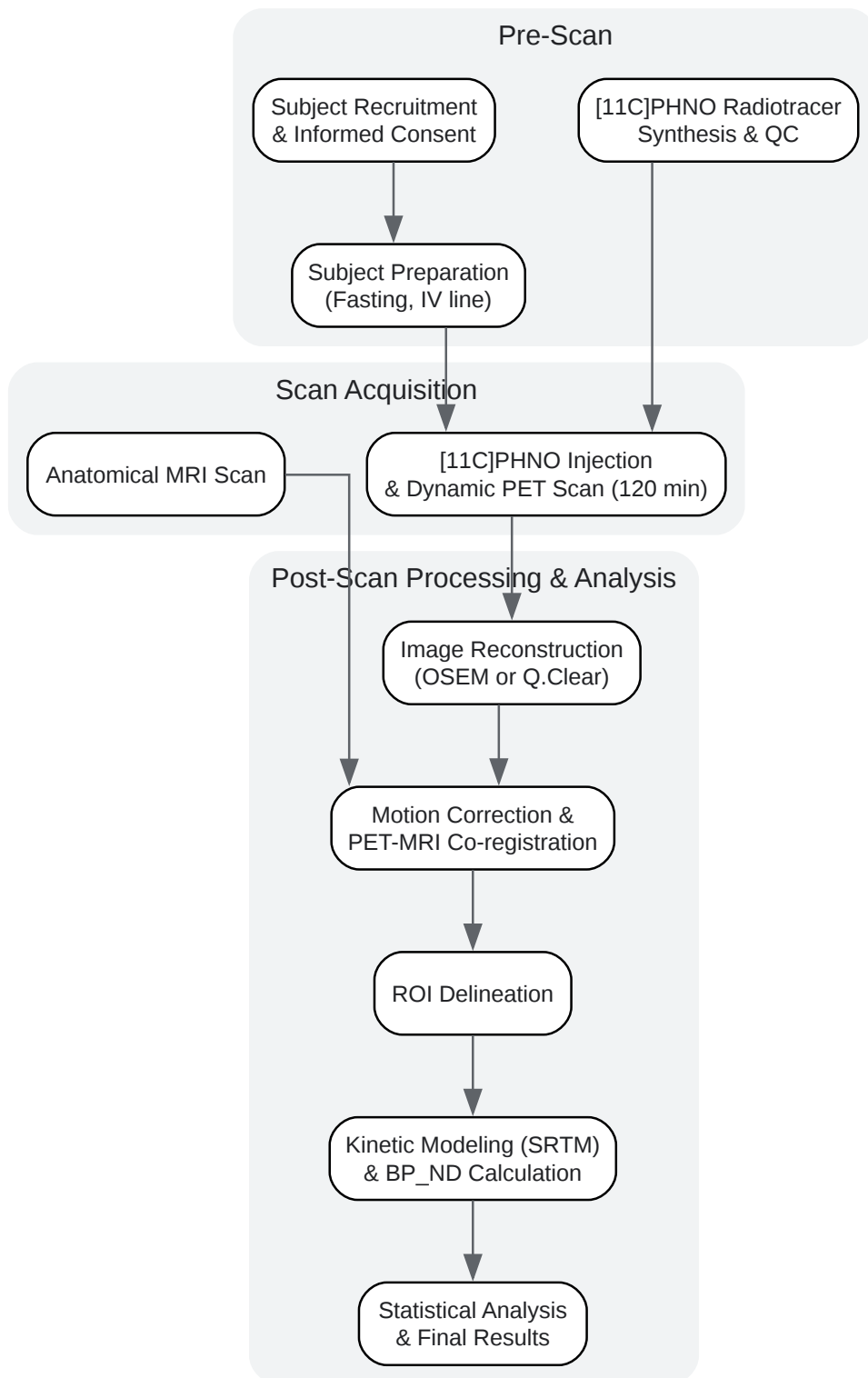
- Algorithm: Select the Bayesian Penalized Likelihood algorithm (e.g., Q.Clear).
- Parameters:
  - Beta ( $\beta$ ) Value: 100-200. This range has been shown to provide low bias for low-count **[11C]PHNO** studies.[9]
- Corrections: Ensure all standard corrections (attenuation, scatter, TOF, PSF, etc.) are enabled.
- Voxel Size: Reconstruct to a small voxel size consistent with the OSEM protocol.
- Post-Reconstruction Smoothing: No post-reconstruction smoothing is typically required.

## Protocol 4: Quantitative Image Analysis

- Motion Correction: Perform frame-by-frame image registration to an early summed image (e.g., 0-10 min) to correct for any head motion during the scan.<sup>[5]</sup>
- Image Registration: Co-register the motion-corrected dynamic PET images to the subject's T1w MRI scan.
- ROI Delineation: Define regions of interest (ROIs) on the subject's MRI using an automated or manual method (e.g., FreeSurfer). Key ROIs for **[11C]PHNO** include D2-rich regions (caudate, putamen) and D3-rich regions (globus pallidus, substantia nigra, thalamus, hypothalamus, ventral striatum).<sup>[5][12]</sup> The cerebellum is defined as the reference region.<sup>[1]</sup>
- Time-Activity Curve (TAC) Generation: Extract the mean radioactivity concentration from each ROI for all time frames to generate TACs.
- Kinetic Modeling: Use the Simplified Reference Tissue Model (SRTM) with the cerebellum TAC as the input function to estimate the binding potential relative to non-displaceable tissue (BP<sub>ND</sub>) in each target ROI.<sup>[1][13]</sup>

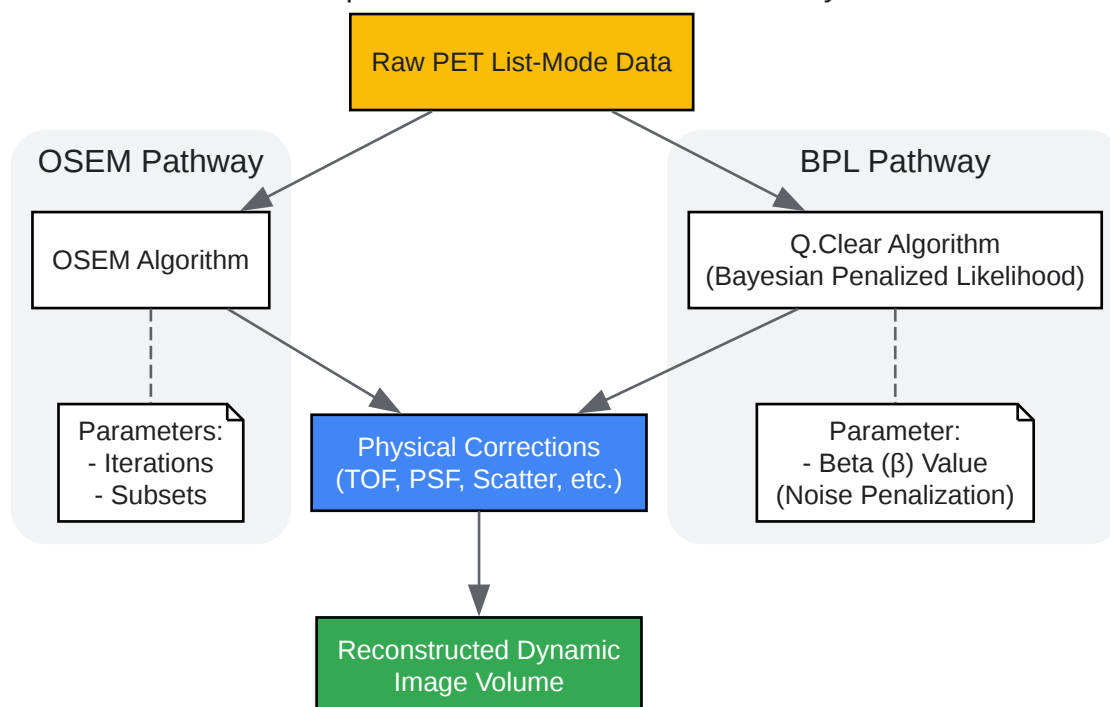
## Visualizations

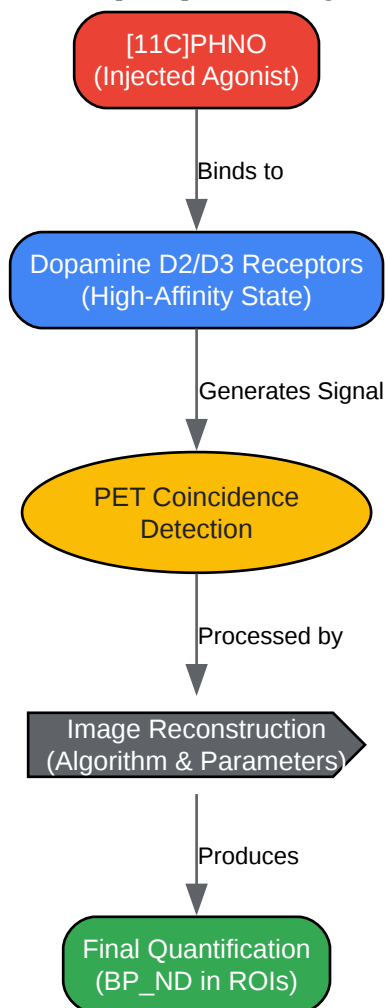
## General Workflow for [11C]PHNO PET Imaging and Analysis





## Comparison of Reconstruction Pathways



Conceptual Model of [ $^{11}\text{C}$ ]PHNO Signal Quantification

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